molecular formula C6H5BrN2O3 B13353200 3-Bromo-5-methoxy-2-nitropyridine

3-Bromo-5-methoxy-2-nitropyridine

Cat. No.: B13353200
M. Wt: 233.02 g/mol
InChI Key: BCERQQGSESCQJG-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the fifth position, and a nitro group at the second position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-2-nitropyridine can be achieved through various methods. One common approach involves the bromination of 2-methoxy-5-nitropyridine. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

    Substitution: Formation of 3-substituted-5-methoxy-2-nitropyridine derivatives.

    Reduction: Formation of 3-bromo-5-methoxy-2-aminopyridine.

    Oxidation: Formation of 3-bromo-5-hydroxy-2-nitropyridine.

Scientific Research Applications

3-Bromo-5-methoxy-2-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-2-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxy-5-nitropyridine
  • 5-Bromo-2-methoxy-3-nitropyridine
  • 2-Bromo-5-nitropyridine

Uniqueness

3-Bromo-5-methoxy-2-nitropyridine is unique due to its specific substitution pattern on the pyridine ring. The combination of a bromine atom, a methoxy group, and a nitro group imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

3-bromo-5-methoxy-2-nitropyridine

InChI

InChI=1S/C6H5BrN2O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3

InChI Key

BCERQQGSESCQJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)[N+](=O)[O-])Br

Origin of Product

United States

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